N-isopropyl-2-methoxy-isonicotinamide
Description
Historical Context of Isonicotinamide (B137802) Derivatives in Organic and Medicinal Chemistry
The story of isonicotinamide and its derivatives is deeply rooted in the history of medicinal chemistry. Isonicotinamide, the amide of isonicotinic acid, is an isomer of the more broadly known nicotinamide (B372718) (a form of vitamin B3). wikipedia.org The therapeutic potential of isonicotinic acid derivatives came to the forefront with the discovery of isoniazid (B1672263), a simple hydrazide derivative, which revolutionized the treatment of tuberculosis in the mid-20th century. This seminal discovery spurred extensive research into other derivatives of the isonicotinic acid core, leading to the synthesis and evaluation of a vast library of related compounds for a wide range of therapeutic applications.
Early investigations focused on modifying the core structure to enhance potency, reduce toxicity, and broaden the spectrum of activity. This led to the development of second-line anti-tuberculosis drugs like ethionamide (B1671405) and protionamide. Beyond infectious diseases, isonicotinamide derivatives have been explored for their anti-inflammatory, and enzymatic inhibitory activities. ontosight.ai The historical success of these early derivatives laid a crucial foundation, demonstrating the therapeutic promise of the isonicotinamide scaffold and encouraging continued exploration of its chemical space.
Significance of Pyridine-Carboxamide Scaffolds in Chemical Biology
The pyridine-carboxamide scaffold, of which N-isopropyl-2-methoxy-isonicotinamide is a member, is a cornerstone in modern drug discovery and chemical biology. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common feature in many natural products, including alkaloids and coenzymes like Nicotinamide Adenine (B156593) Dinucleotide (NAD). nih.govnih.gov Its ability to form hydrogen bonds, participate in pi-stacking interactions, and act as a bioisostere for other chemical groups makes it a highly versatile component in the design of biologically active molecules.
The carboxamide linkage adds further functionality, providing a rigid planar structure and serving as both a hydrogen bond donor and acceptor. This combination of a pyridine ring and a carboxamide group has proven to be a recipe for success in targeting a diverse array of biological targets. Consequently, this scaffold is found in a multitude of approved drugs and clinical candidates with applications including:
Anticancer agents: Targeting various enzymes and signaling pathways involved in tumor progression.
Antimicrobial agents: Exhibiting activity against bacteria, fungi, and viruses.
Enzyme inhibitors: Modulating the activity of kinases, proteases, and other enzymes crucial in disease pathways. nih.gov
Central nervous system agents: Interacting with receptors and transporters in the brain.
The prevalence of the pyridine-carboxamide motif in successful therapeutic agents underscores its significance as a "privileged scaffold" in medicinal chemistry, providing a robust framework for the development of new probes and drugs.
Overview of Research Trajectories Pertaining to this compound and Structurally Related Analogues
While dedicated studies on this compound are not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from the extensive work on its structural analogues. The synthetic exploration of nicotinamide and isonicotinamide derivatives is a very active area of research.
Key Research Directions for Analogous Compounds:
Systematic Structural Modifications: Researchers are systematically modifying the pyridine ring and the amide substituent to explore the structure-activity relationships (SAR). This involves introducing various functional groups to probe their effects on biological activity. For instance, the introduction of a methoxy (B1213986) group, as seen in this compound, has been shown to influence the electronic properties and binding affinities of related molecules. nih.gov
Target-Based Drug Design: With an increasing understanding of the molecular basis of diseases, many research efforts are focused on designing pyridine-carboxamide derivatives that can specifically interact with a predetermined biological target. This includes the use of computational methods like molecular docking to predict binding modes and guide the synthesis of more potent and selective inhibitors. nih.gov
Fungicidal and Agrochemical Research: Nicotinamide derivatives have been investigated for their potential as fungicides, with some compounds showing promising activity against various plant pathogens. mdpi.com The structural features of this compound align with those of molecules explored in this domain.
Development of Chemical Probes: Structurally related analogues of NAD are being developed as chemical probes to study the function of NAD-dependent enzymes, which play critical roles in cellular metabolism and signaling. nih.govnih.gov
The research on this compound is likely to follow these established trajectories. Initial studies would probably involve its synthesis, followed by screening against a panel of biological targets to identify any potential therapeutic or research applications. Subsequent work would then likely focus on optimizing its structure to improve its activity and selectivity for a specific target. The presence of the N-isopropyl and 2-methoxy groups provides specific steric and electronic properties that could lead to unique biological activities compared to other derivatives.
Below is a table summarizing the biological activities of some representative pyridine-carboxamide derivatives, illustrating the diverse potential of this chemical class.
| Compound Class | Example Biological Activity |
| Isonicotinic Acid Hydrazides | Antitubercular |
| Nicotinamide Derivatives | Fungicidal, Anticancer |
| Pyridine-2-Carboxamides | Kinase Inhibition |
| N-substituted Benzimidazole Carboxamides | Antiproliferative, Antibacterial |
This table showcases the broad spectrum of biological effects achievable through modifications to the core pyridine-carboxamide structure, highlighting the rationale for the continued investigation of novel derivatives like this compound.
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methoxy-N-propan-2-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)12-10(13)8-4-5-11-9(6-8)14-3/h4-7H,1-3H3,(H,12,13) |
InChI Key |
BBUBRLUTGWYNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of N Isopropyl 2 Methoxy Isonicotinamide
Strategic Approaches for the Synthesis of Isonicotinamide (B137802) Core Structures
The formation of the central isonicotinamide scaffold is a critical step that can be approached through two primary stages: the construction of the pyridine (B92270) ring itself, followed by the formation of the amide bond.
The de novo synthesis of the pyridine ring offers a versatile route to substituted isonicotinic acid precursors. Several classical and modern methods are available for constructing the pyridine heterocycle. acsgcipr.org
Hantzsch Pyridine Synthesis : This is a well-established method involving the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. The initial reaction yields a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. pharmaguideline.com This method is highly adaptable for producing unsymmetrically substituted pyridines.
Guareschi-Thorpe Synthesis : This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. It provides a direct route to 2,6-dihydroxypyridine derivatives, which can be further functionalized. pharmaguideline.com
Transition Metal-Catalyzed [2+2+2] Cycloadditions : A powerful and atom-economical approach for constructing polysubstituted pyridine rings involves the cycloaddition of alkynes and a nitrile. researchgate.net This method allows for significant control over the substitution pattern on the resulting pyridine ring under mild conditions. researchgate.net
Bio-inspired Syntheses : Nature employs various strategies for pyridine ring formation, including hetero-Diels-Alder reactions and condensations involving 1,5-dicarbonyl compounds with an amine source. nih.gov These biological pathways have inspired synthetic methods, such as visible-light-enabled biomimetic aza-6π electrocyclization, to produce diverse pyridines. organic-chemistry.org
These methods typically yield a pyridine ring with a substituent at the 4-position (e.g., a nitrile or ester) that can be readily converted to the required carboxylic acid for subsequent amidation. For instance, the hydrolysis of a 4-cyanopyridine is a common route to isonicotinic acid. google.com
The formation of the amide linkage between the isonicotinic acid core and isopropylamine is a fundamental transformation in organic synthesis. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. ucl.ac.ukresearchgate.net
Common strategies for amide bond formation include:
Activation with Coupling Reagents : This is the most prevalent method in laboratory settings. Stoichiometric amounts of a coupling reagent are used to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. ucl.ac.uk
Conversion to Acyl Halides : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride reacts readily with the amine to form the amide. ucl.ac.uk
Biocatalytic Amidation : The use of enzymes, such as lipases or engineered ligases, offers a green and sustainable alternative for amide bond synthesis. These reactions often proceed under mild conditions in aqueous media. rsc.org
A variety of coupling reagents are available, each with specific applications and advantages.
| Coupling Reagent | Abbreviation | Key Features |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide; byproducts are easily removed. ucl.ac.ukresearchgate.net |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | HATU | High coupling efficiency, often used for sterically hindered substrates. ucl.ac.ukresearchgate.net |
| n-Propylphosphonic acid anhydride | T3P | High-yielding, clean reactions with easy workup. ucl.ac.uk |
| 1,1'-Carbonyldiimidazole | CDI | Cost-effective reagent used in larger-scale synthesis. ucl.ac.uk |
Regioselective Introduction of Methoxy (B1213986) and Isopropyl Substituents
Achieving the desired 2-methoxy-4-(N-isopropylcarboxamido) substitution pattern on the pyridine ring requires precise control of regioselectivity. The synthetic strategy often relies on the directing effects of substituents already present on the ring or the use of pre-functionalized starting materials.
One plausible synthetic route begins with a pyridine ring that is already substituted in a way that directs the incoming groups to the desired positions. For example, starting with 2-chloro-4-cyanopyridine, the methoxy group can be introduced via a nucleophilic aromatic substitution reaction with sodium methoxide. The electron-withdrawing nature of the nitrile and the pyridine nitrogen facilitates this substitution at the 2-position. Following the introduction of the methoxy group, the nitrile at the 4-position can be hydrolyzed to the carboxylic acid, which is then coupled with isopropylamine to yield N-isopropyl-2-methoxy-isonicotinamide.
The electronic properties of substituents significantly influence the reactivity of the pyridine ring. A methoxy group at the 2-position acts as an electron-donating group, which can increase the electron density of the ring. However, it also lowers the basicity of the pyridine nitrogen through inductive electron-withdrawing effects, a property that can be synthetically useful to prevent unwanted side reactions at the nitrogen atom. nih.gov Computational models, such as the aryne distortion model, can help predict regioselectivity in reactions involving pyridyne intermediates, where electron-withdrawing substituents polarize the transient triple bond and direct the addition of nucleophiles. nih.gov
Exploration of Derivatization Strategies for this compound Analogues
Further functionalization of this compound can lead to a diverse library of analogues for various applications. Derivatization can be targeted at the pyridine ring or the N-isopropyl moiety.
The pyridine ring of the target molecule is electron-rich due to the methoxy group, yet the ring nitrogen makes it generally electron-deficient compared to benzene. pharmaguideline.com This dual nature allows for various modifications:
Electrophilic Aromatic Substitution : While pyridine itself is resistant to electrophilic substitution, the activating effect of the 2-methoxy group can facilitate reactions such as nitration or halogenation, likely directing incoming electrophiles to the 3- or 5-positions.
Nucleophilic Aromatic Substitution : The inherent electron deficiency of the pyridine ring makes it susceptible to nucleophilic attack, particularly if a leaving group is present at the 2-, 4-, or 6-positions. pharmaguideline.com
Metal-Catalyzed Cross-Coupling : If a halogen is introduced onto the pyridine ring, it can serve as a handle for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
Skeletal Editing : Advanced techniques allow for the direct rearrangement of atoms within the heterocyclic core. nih.gov For instance, a one-pot sequence of dearomatization, cycloaddition, and retro-cycloaddition can transform a pyridine ring into a substituted benzene or naphthalene, offering a radical approach to structural diversification. nih.gov
While direct chemical modification of the stable isopropyl group is challenging, a wide range of analogues can be synthesized by varying the amine component during the amide bond formation step. This approach allows for systematic exploration of the structure-activity relationship related to the N-substituent. By replacing isopropylamine with other primary or secondary amines, a library of N-substituted 2-methoxy-isonicotinamides can be generated. google.com
| Starting Amine | Resulting N-Substituent | Potential Structural Feature |
|---|---|---|
| Cyclopropylamine | N-cyclopropyl | Introduction of a strained ring system. |
| Aniline | N-phenyl | Incorporation of an aromatic moiety. |
| tert-Butylamine | N-tert-butyl | Increased steric bulk. |
| Pyrrolidine | N-pyrrolidinyl | Formation of a tertiary amide with a cyclic substituent. |
| Benzylamine | N-benzyl | Addition of a flexible aromatic side chain. |
This modular approach, centered on the amide bond formation step, provides a straightforward and efficient method for the structural elaboration of the amide moiety, complementing derivatization strategies focused on the pyridine core.
Diversification of the N-Amide Substituent
The diversification of the N-amide substituent of this compound is a key synthetic endeavor aimed at exploring the chemical space around this core structure. This process typically involves the generation of a library of analogues where the N-isopropyl group is replaced by a wide variety of other functionalities, including different alkyl, aryl, and heterocyclic groups. The primary and most versatile strategy to achieve this diversification is through the synthesis of a common precursor, 2-methoxyisonicotinic acid, which can then be coupled with a diverse range of primary and secondary amines.
The foundational precursor for this diversification is 2-methoxyisonicotinic acid. This compound serves as the starting point for the synthesis of various N-substituted-2-methoxy-isonicotinamides. Information regarding its chemical and physical properties is readily available in public databases such as PubChem. nih.gov
The general and most effective method for creating a diverse library of N-substituted amides from 2-methoxyisonicotinic acid involves a two-step process: activation of the carboxylic acid and subsequent amidation.
Activation of 2-Methoxyisonicotinic Acid:
To facilitate the amide bond formation, the carboxylic acid group of 2-methoxyisonicotinic acid is typically converted into a more reactive acyl donor. A common and efficient method for this activation is the conversion of the carboxylic acid to an acyl chloride. This transformation is generally achieved by treating 2-methoxyisonicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The reaction with thionyl chloride, for instance, proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. The subsequent nucleophilic attack by the chloride ion, generated in situ, leads to the formation of the 2-methoxyisonicotinoyl chloride. libretexts.orglibretexts.org The use of a catalytic amount of N,N-dimethylformamide (DMF) is also a common practice when using oxalyl chloride for this transformation. masterorganicchemistry.com
Amide Bond Formation with Diverse Amines:
Once the activated 2-methoxyisonicotinoyl chloride is prepared, it can be reacted with a wide array of primary and secondary amines to yield the desired N-substituted-2-methoxy-isonicotinamides. This nucleophilic acyl substitution reaction is a robust and widely applicable method for amide bond formation. researchgate.netnih.gov The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. youtube.com This method allows for the introduction of a vast range of substituents at the N-amide position, including but not limited to:
Aliphatic amines: A variety of linear, branched, and cyclic alkylamines can be used to generate N-alkyl-2-methoxy-isonicotinamides.
Aromatic amines: Anilines and substituted anilines can be employed to synthesize N-aryl-2-methoxy-isonicotinamides.
Heterocyclic amines: Amines containing heterocyclic rings (e.g., piperidine, morpholine, piperazine) can be used to introduce these moieties.
Amino acid esters: The coupling with amino acid esters would lead to the formation of peptide-like structures.
The table below illustrates the potential diversity of the N-amide substituent that can be achieved through this synthetic methodology.
| Amine Reactant | Resulting N-Amide Substituent | Compound Class |
| Cyclopropylamine | Cyclopropyl | N-cycloalkyl-2-methoxy-isonicotinamide |
| Aniline | Phenyl | N-aryl-2-methoxy-isonicotinamide |
| 4-Fluoroaniline | 4-Fluorophenyl | N-(substituted-aryl)-2-methoxy-isonicotinamide |
| Benzylamine | Benzyl | N-aralkyl-2-methoxy-isonicotinamide |
| Morpholine | Morpholin-4-yl | N-heterocyclic-2-methoxy-isonicotinamide |
| (R)-Alanine methyl ester | (R)-1-(Methoxycarbonyl)ethyl | N-(amino acid ester)-2-methoxy-isonicotinamide |
This systematic approach, starting from a common carboxylic acid precursor, provides an efficient pathway to a diverse library of N-substituted-2-methoxy-isonicotinamides, enabling the exploration of structure-activity relationships for various applications.
Structure Activity Relationship Sar Elucidation of N Isopropyl 2 Methoxy Isonicotinamide Analogues
Systematic Analysis of Substituent Effects on Biological Interactions
The N-isopropyl group exerts significant influence primarily through its steric and conformational properties. Its branched, bulky nature can be a critical determinant for binding affinity and selectivity.
Steric Bulk and Binding Pocket Occupancy: The size and shape of the isopropyl group are crucial for fitting into the hydrophobic pockets of target proteins. In many cases, increasing the bulk of an N-alkyl substituent can enhance activity, provided the binding site can accommodate it. nih.gov However, branching at this position, as seen with the isopropyl group, can sometimes reduce potency compared to a linear N-propyl group if the pocket is narrow. nih.gov
Conformational Rigidity: The isopropyl group restricts the conformational freedom of the N-amide bond to a greater extent than a smaller methyl or ethyl group. This pre-organization of the molecule into a more defined conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. researchgate.net
Hydrophobic Interactions: As a lipophilic moiety, the isopropyl group is well-suited to engage in van der Waals and hydrophobic interactions within the binding site. The extent and geometry of these interactions are often key drivers of binding energy.
The methoxy (B1213986) group at the 2-position of the pyridine (B92270) ring contributes through a combination of electronic and steric effects that modulate the molecule's properties and interactions. researchgate.netubaya.ac.id
Steric Influence: The methoxy group possesses a defined size and shape that can influence the orientation of the molecule within a binding pocket. Its presence can create steric hindrance that forces the molecule to adopt a specific conformation favorable for binding. It can also serve as a hydrogen bond acceptor through its oxygen atom, providing an additional point of interaction with receptor-site residues. The position of the methoxy group is critical; moving it to a different position on the ring would significantly alter these steric and electronic effects, likely impacting biological activity. nih.gov
The N-amide linkage is a cornerstone of the molecule's architecture and plays a pivotal role in molecular recognition through its structural and chemical properties.
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (via the N-H) and acceptor (via the C=O). These interactions are often essential for anchoring the molecule to specific amino acid residues (e.g., serine, threonine, or the peptide backbone) in a target protein, providing both affinity and specificity. mdpi.com
Conformational Rigidity: The amide bond has a significant barrier to rotation due to the partial double-bond character between the carbonyl carbon and the nitrogen atom. nih.govnih.gov This planarity and rigidity help to lock the relative orientation of the pyridine ring and the N-isopropyl group, presenting a well-defined conformation to the binding site. This reduces the number of possible conformations the molecule can adopt in solution, which can be energetically favorable for binding. nih.gov
Dipole Moment: The amide functionality possesses a strong dipole moment that can contribute to favorable electrostatic interactions within the active site of a protein.
Quantitative and Qualitative Structure-Activity Relationship Correlations
QSAR studies aim to correlate physicochemical properties of a series of analogues with their biological activity. For N-isopropyl-2-methoxy-isonicotinamide derivatives, both qualitative observations and quantitative models can be developed. nih.gov
Qualitative SAR observations can be summarized from systematic modifications:
N-Alkyl Substitution: Activity is often sensitive to the size and branching of the N-alkyl group. A general trend might show that small alkyl groups (methyl, ethyl) are less active, with activity peaking at isopropyl or isobutyl, and then decreasing with larger or more sterically hindered groups like tert-butyl, suggesting an optimal pocket size. nih.gov
Pyridine Ring Substitution: The nature and position of substituents on the pyridine ring are critical. Replacing the 2-methoxy group with a hydrogen atom, a larger ethoxy group, or an electron-withdrawing group like chlorine would likely result in significant changes in activity, highlighting the specific electronic and steric requirements at this position. mdpi.comnih.gov
Quantitative models often use descriptors such as:
Lipophilicity (logP): Describes the compound's partitioning between octanol (B41247) and water, indicating its ability to cross cell membranes.
Electronic Parameters (Hammett constants, σ): Quantify the electron-donating or -withdrawing ability of substituents. ubaya.ac.id
Steric Parameters (Molar Refractivity, MR; STERIMOL): Describe the size and shape of substituents. ubaya.ac.id
A hypothetical QSAR data table for a series of analogues could illustrate these relationships.
| Analogue | R1 (N-substituent) | R2 (2-position) | logP | Steric Parameter (MR of R1) | Electronic Parameter (σ of R2) | Biological Activity (IC50, µM) |
|---|---|---|---|---|---|---|
| 1 | -H | -OCH3 | 1.2 | 1.03 | -0.27 | 50.5 |
| 2 | -CH3 | -OCH3 | 1.7 | 5.65 | -0.27 | 15.2 |
| 3 (Parent) | -CH(CH3)2 | -OCH3 | 2.5 | 14.96 | -0.27 | 1.8 |
| 4 | -C(CH3)3 | -OCH3 | 2.9 | 19.61 | -0.27 | 8.9 |
| 5 | -CH(CH3)2 | -H | 2.2 | 14.96 | 0.00 | 25.6 |
| 6 | -CH(CH3)2 | -Cl | 2.9 | 14.96 | +0.23 | 12.3 |
This table presents hypothetical data for illustrative purposes, based on established QSAR principles.
Computational Approaches to SAR Studies
Computational chemistry provides powerful tools to rationalize and predict the SAR of this compound analogues at a molecular level. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking studies can visualize how the isopropyl group fits into a hydrophobic pocket, how the N-amide forms key hydrogen bonds, and how the 2-methoxy group interacts with nearby residues. This allows for a structural explanation of the observed SAR and can guide the design of new analogues with improved binding affinity. nih.gov
3D-QSAR (CoMFA/CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. mdpi.com These methods align a series of analogues and calculate their steric, electrostatic, and other physicochemical fields. The resulting 3D contour maps highlight regions where, for example, increased steric bulk or positive electrostatic potential is predicted to increase or decrease biological activity. For this series, a CoMFA map might show a favorable steric region corresponding to the location of the isopropyl group and a favorable negative electrostatic potential near the amide carbonyl. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding interactions and the conformational changes that may occur upon binding. This can help refine the static picture provided by molecular docking and confirm the importance of key interactions identified in SAR studies.
Investigation of Molecular Targets and Mechanistic Pathways for N Isopropyl 2 Methoxy Isonicotinamide and Its Analogues
Identification and Characterization of Protein and Macromolecular Targets
The initial steps in understanding the pharmacological profile of N-isopropyl-2-methoxy-isonicotinamide and its analogues involve the identification and characterization of their protein and macromolecular binding partners. These studies are crucial for defining their potential therapeutic applications and for guiding further drug development.
While direct enzymatic inhibition data for this compound is not extensively available in the public domain, studies on structurally related nicotinamide (B372718) derivatives provide significant insights into its potential enzyme targets. Notably, the nicotinamide scaffold is a key feature in a variety of enzyme inhibitors.
One area of interest is the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers. Analogues of nicotinamide have been shown to be turned over by NNMT, with the resulting methylated product acting as a potent inhibitor of the enzyme. nih.gov For instance, the 2-methoxy-nicotinamide analogue has been investigated for its ability to reduce 1-methylnicotinamide (B1211872) (1-MNA) levels, leading to insulin (B600854) sensitization and glucose modulation. nih.gov Furthermore, structure-activity relationship (SAR) studies on bisubstrate inhibitors of NNMT have highlighted the importance of the nicotinamide mimetic portion of the molecule in achieving high potency. acs.org
Another significant target for nicotinamide derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govmdpi.com Several novel nicotinamide derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.govmdpi.com In vitro assays have demonstrated that these compounds can effectively inhibit VEGFR-2 activity, with some exhibiting IC50 values in the nanomolar range. nih.govmdpi.com For example, certain synthesized nicotinamide derivatives displayed potent VEGFR-2 inhibitory activity with IC50 values as low as 86.60 nM. nih.gov
The following table summarizes the enzymatic inhibitory activities of some nicotinamide analogues:
| Compound/Analogue | Target Enzyme | Activity (IC50) | Reference |
| Nicotinamide Analogue 10 | VEGFR-2 | 145.1 nM | nih.gov |
| Nicotinamide Analogue 11 | VEGFR-2 | 86.60 nM | nih.gov |
| (R)-2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | NNMT | pIC50 = 7.4 | nih.gov |
| para-cyano bisubstrate analogue (17u) | NNMT | 3.7 ± 0.2 nM | acs.org |
The isonicotinamide (B137802) scaffold, present in this compound, suggests potential interactions with various receptor systems. While specific receptor profiling for this exact compound is limited, the broader class of nicotinic and muscarinic compounds, which share structural similarities, has been extensively studied. nih.gov
For instance, nicotinic acetylcholine (B1216132) receptors (nAChRs) are a well-established target for compounds containing a pyridine (B92270) ring, a core component of isonicotinamide. wikipedia.org A wide range of natural and synthetic compounds act as agonists, antagonists, and modulators of these receptors. mdpi.com Similarly, muscarinic acetylcholine receptors (mAChRs) are targeted by various antagonists, with subtle changes in chemical structure influencing potency and selectivity across the M1-M5 subtypes. nih.gov
Given the structural features of this compound, it is plausible that it could interact with one or more of these receptor families. However, without direct experimental data, its specific agonist or antagonist profile remains speculative. Further research is required to screen this compound against a panel of receptors to determine its binding affinities and functional activities.
Understanding how a compound binds to its target is fundamental to medicinal chemistry. For analogues of this compound, molecular docking and X-ray crystallography studies have provided valuable insights into their binding modes.
In the context of VEGFR-2 inhibition, molecular docking studies of nicotinamide derivatives have shown that the pyridine ring often occupies the hinge region of the ATP-binding pocket, forming crucial hydrogen bond interactions with key amino acid residues like Cys919. nih.govmdpi.com Hydrophobic interactions with residues such as Leu840, Val916, and Ala866 further stabilize the binding. nih.govmdpi.com
For NNMT inhibitors, X-ray co-crystal structures of bisubstrate inhibitors have revealed that the nicotinamide mimetic portion binds in the nicotinamide binding pocket, with specific interactions contributing to high affinity. acs.org For example, serine residues S201 and S213 in the nicotinamide binding pocket of NNMT have been shown to form hydrogen bonds with substituents on the nicotinamide mimic, significantly enhancing potency. acs.org The isonicotinyl portion of the pro-drug isoniazid (B1672263) (INH) has been shown to bind in a funnel-shaped channel on the opposite side of the protein from the entrance to the heme cavity in the enzyme catalase-peroxidase. researchgate.net
These studies underscore the importance of specific structural features for target engagement and provide a framework for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Elucidation of Preclinical Mechanistic Pathways
Beyond identifying direct molecular targets, preclinical studies aim to unravel the broader mechanistic pathways through which a compound exerts its effects. This involves analyzing cellular pathway perturbations and investigating the downstream molecular signaling cascades.
Perturbation of cellular pathways is a common consequence of targeted enzyme or receptor modulation. For analogues of this compound, particularly those targeting VEGFR-2, the primary affected pathway is angiogenesis. nih.govmdpi.com By inhibiting VEGFR-2, these compounds can disrupt the signaling cascade initiated by vascular endothelial growth factor (VEGF), leading to a reduction in endothelial cell proliferation, migration, and tube formation. nih.govmdpi.com
In the context of NNMT inhibition, the metabolic pathways involving nicotinamide adenine (B156593) dinucleotide (NAD+) and S-adenosyl-L-methionine (SAM) are perturbed. nih.gov Inhibition of NNMT can lead to increased intracellular levels of NAD+ and SAM, which can have widespread effects on cellular metabolism and signaling. nih.gov
The following table summarizes the potential cellular pathway perturbations by analogues of this compound:
| Analogue Class | Primary Target | Perturbed Cellular Pathway | Potential Downstream Effects | Reference |
| Nicotinamide Derivatives | VEGFR-2 | Angiogenesis | Inhibition of endothelial cell proliferation, migration, and tube formation | nih.govmdpi.com |
| Nicotinamide Analogues | NNMT | NAD+ and SAM Metabolism | Increased intracellular NAD+ and SAM levels, altered cellular metabolism | nih.gov |
The modulation of specific enzymes or receptors by this compound and its analogues can trigger a cascade of downstream molecular signaling events. For instance, the inhibition of VEGFR-2 by nicotinamide derivatives can lead to the downregulation of several key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.
Furthermore, some nicotinamide derivatives have been shown to induce apoptosis in cancer cells. mdpi.com This is often associated with an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. mdpi.com The activation of caspase cascades, such as caspase-8, has also been observed, indicating the involvement of the extrinsic apoptosis pathway. mdpi.com
Additionally, some nicotinamide derivatives have demonstrated immunomodulatory effects by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com This suggests an interplay between the direct anti-angiogenic or anti-proliferative effects and the modulation of the tumor microenvironment.
Target Deconvolution Methodologies using Chemical Biology Tools
The identification of specific molecular targets is a critical step in elucidating the mechanism of action of bioactive small molecules discovered through phenotypic screening. nih.goveuropeanreview.org This process, often termed target deconvolution, employs a variety of chemical biology tools to pinpoint the cellular components with which a compound directly interacts to elicit a biological response. nih.govnih.gov While specific studies on the target deconvolution of this compound are not extensively detailed in publicly available literature, the methodologies described below represent the state-of-the-art approaches that would be applied to this compound and its analogues.
These strategies can be broadly categorized into affinity-based and label-free methods. nih.gov The selection of an appropriate method often depends on the properties of the small molecule, such as its binding affinity and the nature of its interaction with the target. researchgate.net
Affinity-Based Approaches
Affinity-based methods are the most widely used techniques for target isolation and rely on the specific binding interaction between a small molecule and its protein target. nih.gov These approaches typically involve modifying the small molecule of interest to incorporate a tag or linker, allowing for the capture and subsequent identification of its binding partners.
One of the primary techniques is affinity chromatography (or affinity purification). nih.gov In this method, the small molecule (e.g., an analogue of this compound) is immobilized on a solid support, such as chromatography beads. nih.gov A cellular lysate is then passed over this matrix, and proteins that bind to the immobilized compound are retained. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry. nih.gov
Activity-Based Protein Profiling (ABPP) is another powerful affinity-based method. ABPP utilizes chemical probes that are designed to covalently bind to the active site of specific enzyme classes. nih.gov These probes usually consist of three key components: a reactive group that forms a covalent bond with the target, a specificity element that directs the probe to a particular protein family, and a reporter tag for detection and enrichment. nih.gov If this compound were found to target a specific class of enzymes, an activity-based probe could be designed to identify its direct targets within a complex proteome. nih.gov
The following table summarizes key affinity-based target deconvolution methods:
| Method | Principle | Advantages | Limitations |
| Affinity Chromatography | Immobilized small molecule captures binding proteins from a cell lysate. nih.gov | Widely used, can isolate both high and low-affinity binders. | Requires chemical modification of the compound, potential for non-specific binding. nih.gov |
| Activity-Based Protein Profiling (ABPP) | Covalent probes target active sites of specific enzyme families. nih.gov | Provides information on the functional state of enzymes, highly specific. nih.gov | Limited to specific enzyme classes for which probes are available. nih.gov |
| Photoaffinity Labeling (PAL) | A photo-reactive group on the small molecule is activated by light to form a covalent bond with the target. | Can capture transient or low-affinity interactions. | Requires synthesis of a photo-reactive probe, potential for non-specific labeling. |
Label-Free Approaches
To overcome the potential drawbacks of chemically modifying a small molecule, several label-free methods have been developed. These techniques identify protein targets by observing changes in their properties upon binding to the compound in its native state. nih.gov
A prominent label-free technique is the Drug Affinity Responsive Target Stability (DARTS) assay. nih.gov This method is based on the principle that the binding of a small molecule can stabilize its protein target, making it less susceptible to proteolysis. nih.gov In a typical DARTS experiment, cell lysates are treated with the compound of interest and then subjected to limited proteolysis by a protease. The stabilized target protein will be protected from digestion and can be identified by comparing the protein banding patterns on a gel or through more advanced mass spectrometry techniques between treated and untreated samples. nih.gov
The Cellular Thermal Shift Assay (CETSA) is another powerful label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein. researchgate.net In this assay, cells or cell lysates are heated to a temperature that causes protein denaturation and aggregation. Proteins that are bound to a ligand (such as this compound) will be more stable and remain in solution at higher temperatures. The soluble protein fraction is then analyzed to identify the stabilized targets. researchgate.net
The table below outlines common label-free target deconvolution methodologies:
| Method | Principle | Advantages | Limitations |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic digestion. nih.gov | Does not require compound modification, applicable to a wide range of targets. nih.gov | May not be suitable for all proteins, as some are naturally resistant to proteolysis. europeanreview.org |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. researchgate.net | Can be performed in living cells, providing physiological relevance. researchgate.net | Not all ligand binding events result in a significant thermal shift. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding can alter the rate of methionine oxidation in a target protein. nih.gov | Provides information on target engagement in a cellular context. | Only applicable to proteins containing methionine residues. nih.gov |
The successful deconvolution of the molecular targets for this compound and its analogues would likely involve a combination of these chemical biology approaches to provide a comprehensive understanding of their mechanism of action. europeanreview.org
Advanced Computational and Theoretical Chemistry Studies of N Isopropyl 2 Methoxy Isonicotinamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy levels, which in turn dictate the molecule's structure and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems.
DFT calculations are employed to optimize the molecular geometry of a compound, determining the most stable three-dimensional arrangement of its atoms. Furthermore, DFT is used to calculate various molecular properties, including vibrational frequencies (which can be compared with experimental infrared and Raman spectra), total energy, and the energies of molecular orbitals. In studies of nicotinamide (B372718) and isonicotinamide (B137802) derivatives, DFT has been successfully used to investigate structural properties and interpret vibrational spectra, showing good agreement between theoretical and experimental data. For N-isopropyl-2-methoxy-isonicotinamide, a DFT approach would similarly yield its optimized geometry, bond lengths, and bond angles, providing a foundational understanding of its molecular structure.
The reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). FMO theory states that chemical reactions are most likely to occur at locations where the overlap between the HOMO of one molecule and the LUMO of another is maximized.
HOMO: Represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character.
LUMO: Represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For related nicotinamide derivatives, FMO analysis has been used to predict the interactive nature of the molecules with biological receptors.
Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution within a molecule. An MEP map plots the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting:
Reactive Sites: Negative regions indicate sites susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack.
Intermolecular Interactions: The charge distribution governs how the molecule will interact with other molecules, including hydrogen bonding and other non-covalent interactions.
For this compound, an MEP analysis would reveal the negative potential around the oxygen and nitrogen atoms of the amide and pyridine (B92270) ring, highlighting them as key sites for electrophilic attack and hydrogen bond acceptance.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability | 4.0 to 5.0 |
| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO) | 6.0 to 7.0 |
| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO) | 1.0 to 2.0 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how a compound might function as a drug, it is essential to study its interaction with biological targets like proteins and enzymes. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze these interactions.
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy.
This technique is crucial in drug discovery for:
Identifying Potential Drug Candidates: By screening large libraries of compounds against a specific target.
Predicting Binding Poses: Revealing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.
Estimating Binding Affinity: The scoring function provides an estimate of how strongly the ligand binds to the receptor.
Studies on various nicotinamide and isonicotinohydrazide derivatives have successfully used molecular docking to elucidate binding modes with targets like DNA and various enzymes, correlating the computational results with experimental biological activity. For this compound, docking studies could predict its binding orientation and affinity for a specific therapeutic target, guiding further experimental validation.
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into the flexibility and movement of both the ligand and the receptor.
MD simulations are used to:
Assess Complex Stability: By simulating the ligand-receptor complex in a biological environment (e.g., solvated in water), MD can determine if the binding pose predicted by docking is stable over time.
Analyze Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations can capture these induced-fit effects.
Calculate Binding Free Energies: More accurate methods like MM-GBSA or MM-PBSA can be applied to MD trajectories to provide a more rigorous calculation of binding affinity.
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Binding Energy (Docking) | Estimated affinity of the ligand for the receptor's active site. | -7.0 to -9.0 kcal/mol |
| Key Interacting Residues | Amino acids in the receptor that form significant bonds with the ligand. | Hydrogen bonds with Ser, His; Hydrophobic interactions with Phe, Leu |
| RMSD (MD Simulation) | Root Mean Square Deviation; measures the stability of the complex over time. | Stable trajectory with RMSD < 3 Å |
| Binding Free Energy (MM-GBSA) | More accurate calculation of binding energy from MD simulation. | -40 to -60 kcal/mol |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
The development of a QSAR model typically involves:
Data Collection: Assembling a dataset of compounds with known chemical structures and measured biological activities.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical equation relating the descriptors to the biological activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
Virtual Screening and In Silico Library Design for Novel Analogues
The exploration of novel analogues of this compound is significantly accelerated by advanced computational techniques. Virtual screening and in silico library design are pivotal in identifying promising new chemical entities with potentially enhanced biological activities and improved pharmacokinetic profiles. These methods allow for the rapid assessment of large compound libraries, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing.
Virtual screening campaigns for analogues of this compound typically begin with the construction of a diverse virtual library. This library can be assembled from commercial databases, proprietary collections, or through de novo design. The screening process itself can be broadly categorized into ligand-based and structure-based approaches. Ligand-based virtual screening (LBVS) leverages the knowledge of known active compounds. Techniques such as similarity searching, where compounds are ranked based on their structural or chemical similarity to a reference molecule like this compound, are employed. Pharmacophore modeling is another powerful LBVS method, where a 3D arrangement of essential chemical features required for biological activity is generated and used as a query to screen for molecules that fit this model.
Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the biological target. Molecular docking is the most common SBVS technique, where potential ligands are computationally placed into the binding site of a receptor to predict their binding affinity and orientation. For instance, in the discovery of novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a structure-based virtual screen utilized the X-ray crystal structures of NAMPT in complex with known inhibitors to screen for new potential ligands babraham.ac.ukresearchgate.net. A similar approach could be applied to identify analogues of this compound that bind to a specific target.
The process of in silico library design for novel analogues involves the creation of a focused collection of virtual compounds based on a core scaffold, such as the isonicotinamide moiety of this compound. This is often achieved by defining specific points of diversification on the core structure and then enumerating a library of derivatives by attaching various chemical groups at these points. For example, in the design of new nicotinamide derivatives as potential VEGFR-2 inhibitors, a library of modified compounds was designed and then subjected to in silico docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, and toxicity studies to identify the most promising candidates for synthesis nih.govresearchgate.net.
The results of these computational studies are often presented in data tables that summarize the key findings, such as predicted binding affinities, pharmacophoric fit scores, or other relevant metrics. An example of how such data might be presented for a virtual screen of this compound analogues is shown below.
Table 1: Representative Data from a Virtual Screening Campaign for this compound Analogues
| Compound ID | Molecular Structure | Predicted Binding Affinity (kcal/mol) | Pharmacophore Fit Score | Key Predicted Interactions |
| Analogue-001 | [Structure] | -9.5 | 0.92 | Hydrogen bond with Ser345, Pi-pi stacking with Tyr210 |
| Analogue-002 | [Structure] | -9.1 | 0.88 | Hydrophobic interactions with Leu298, Val315 |
| Analogue-003 | [Structure] | -8.8 | 0.85 | Hydrogen bond with Asp400 |
| Analogue-004 | [Structure] | -8.5 | 0.81 | Pi-pi stacking with Phe380 |
| Analogue-005 | [Structure] | -8.2 | 0.79 | Hydrogen bond with Asn343, Hydrophobic interactions |
Following the initial virtual screening, a more focused in silico library can be designed around the most promising hits. This involves making targeted modifications to the lead compounds to explore the structure-activity relationship (SAR) and optimize properties like potency and selectivity. For instance, if a particular substituent is found to be crucial for binding, a library of analogues with various modifications at that position can be designed and evaluated computationally.
Table 2: In Silico Library Design Based on a Promising Analogue Scaffold
| Core Scaffold | R1 Group | R2 Group | Predicted IC50 (nM) | Predicted Lipophilicity (logP) |
| 2-methoxy-isonicotinamide | isopropyl | H | 150 | 2.1 |
| 2-methoxy-isonicotinamide | cyclopropyl | H | 125 | 1.9 |
| 2-methoxy-isonicotinamide | tert-butyl | H | 200 | 2.5 |
| 2-methoxy-isonicotinamide | isopropyl | 5-fluoro | 95 | 2.3 |
| 2-methoxy-isonicotinamide | isopropyl | 6-chloro | 110 | 2.8 |
Through these iterative cycles of virtual screening and in silico library design, researchers can efficiently navigate the vast chemical space to identify novel analogues of this compound with high potential for further development. This computational approach significantly reduces the time and resources required for drug discovery by focusing experimental efforts on the most promising candidates. The successful application of these methods in identifying novel inhibitors for targets like VEGFR-2 and NAMPT underscores their value in modern medicinal chemistry babraham.ac.ukresearchgate.netnih.govresearchgate.netnih.gov.
Preclinical Methodologies for Biological Activity Assessment of N Isopropyl 2 Methoxy Isonicotinamide Analogues
High-Throughput Screening (HTS) Platforms for Hit Identification
High-Throughput Screening (HTS) is the initial step in discovering novel, biologically active isonicotinamide (B137802) analogues from large chemical libraries. nih.gov This process utilizes automated platforms to rapidly assess thousands of compounds for their ability to elicit a specific biological response. The primary goal of HTS is "hit identification"—flagging compounds that warrant further investigation.
HTS campaigns for isonicotinamide analogues can be structured in two primary formats:
Biochemical Assays: These are target-based screens that measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor. nih.gov For instance, an assay could be designed to measure the inhibition of a specific kinase or deacetylase by isonicotinamide derivatives. Common detection methods in these assays include Fluorescence Resonance Energy Transfer (FRET), TR-FRET, and fluorescence polarization. nih.gov
Cell-Based Assays: These screens, also known as phenotypic screens, measure a compound's effect on whole living cells. nih.gov This approach can identify compounds that modulate a cellular pathway or phenotype without prior knowledge of the specific molecular target. Examples include assays for cell viability, reporter gene expression, or the measurement of second messengers. nih.gov For nicotinamide (B372718) derivatives, a cell-based screen was successfully used to identify a hit compound from a library that exhibited potent antifungal activity. nih.gov
Modern HTS platforms are increasingly incorporating advanced technologies like mass spectrometry, which offers rapid analysis with high sensitivity and specificity, often without the need for chromatography. chemrxiv.org The output of these large-scale screens is a collection of "hit" compounds that are then prioritized for more detailed follow-up studies.
In Vitro Phenotypic Profiling and Morphological Analysis
Following hit identification, in vitro phenotypic profiling is employed to characterize the effects of active isonicotinamide analogues on cellular behavior and morphology. frontiersin.org These unbiased assessments can provide crucial clues about a compound's mechanism of action by observing and quantifying changes in cell state. frontiersin.org
Detailed morphological analysis using microscopy is a key component of phenotypic profiling. For example, studies on nicotinamide analogues have revealed significant effects on microbial and mammalian cell structures:
Fungal Cell Wall Disruption: A potent antifungal nicotinamide derivative, compound 16g , was found to disrupt the cell wall of Candida albicans. nih.gov Electron microscopy revealed that treated fungal cells displayed broken edges and a thickened space between the cell wall and cell membrane, indicating a weakened cell wall structure. nih.gov
Mitochondrial Fragmentation: In human cells, treatment with nicotinamide has been shown to induce mitochondrial fission, causing the mitochondria to be maintained as short fragments. mdpi.com This morphological change is linked to the activation of dynamin-1-like protein (Drp1). mdpi.com
Beyond microscopy, phenotypic profiling includes the analysis of cell populations using techniques like flow cytometry. This can quantify changes in the expression of cell surface markers, which is indicative of a change in cell state or activation. For instance, nicotinamide treatment has been shown to suppress the activation of CD4+ T-cells, a finding supported by the reduced expression of surface activation markers. mdpi.com
Biochemical and Cell-Based Assays for Target Engagement and Pathway Modulation
Once hits are confirmed and initial phenotypic effects are observed, a suite of specific biochemical and cell-based assays is used to determine if the compounds engage with their intended molecular targets and how they modulate relevant biological pathways.
Biochemical Assays utilize purified cellular components to directly measure the interaction between a compound and its target. A study of nicotinamide demonstrated its ability to inhibit the enzymatic activity of purified SIRT2, a sirtuin deacetylase, in a dose-dependent manner. nih.gov Similarly, a series of novel nicotinamide derivatives were evaluated for their direct inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer research. mdpi.com
Cell-Based Assays are performed in a more physiologically relevant context using intact cells to confirm that the compound's activity observed in biochemical assays translates to a cellular effect. These assays can measure a wide range of cellular processes:
Anti-proliferative Activity: The effects of nicotinamide derivatives have been tested against various cancer cell lines, such as HCT-116 (colorectal) and HepG2 (liver), to quantify their ability to inhibit cell growth. mdpi.com
Antifungal Activity: The potency of nicotinamide analogues has been determined by measuring their Minimum Inhibitory Concentration (MIC) against fungal pathogens like C. albicans. nih.gov The MIC value represents the lowest concentration of the compound that prevents visible fungal growth.
Pathway Modulation: These assays measure downstream markers to confirm that a compound is affecting a specific signaling pathway. For example, nicotinamide treatment of CD4+ T-cells resulted in a reduced production of pro-inflammatory cytokines such as IL-2, IFNγ, and IL-17, confirming its modulatory effect on immune cell function. mdpi.com Other assays can measure the ability of nicotinamide-related positive allosteric modulators (N-PAMs) to regulate cellular NAD+ levels. nih.gov
The data gathered from these assays are crucial for establishing structure-activity relationships (SAR), which guide the chemical optimization of hit compounds into more potent and specific leads.
Table 1: Antifungal Activity of Selected Nicotinamide Analogues against C. albicans Data sourced from a study on nicotinamide derivatives as antifungal agents. nih.gov
Table 2: In Vitro Activity of Nicotinamide Analogues against VEGFR-2 and Cancer Cell Lines Data sourced from a study on nicotinamide derivatives as anticancer agents. mdpi.com
Advanced In Vivo Preclinical Models for Mechanistic Investigations
Following comprehensive in vitro characterization, promising isonicotinamide analogues are advanced into in vivo preclinical models. The primary goal of these early in vivo studies, in the context of mechanistic investigation, is to verify that the compound's molecular mechanism of action observed in vitro holds true within the complex environment of a whole organism. These studies are designed to investigate target engagement and pathway modulation, distinct from assessments of therapeutic efficacy.
For example, animal models can be used to obtain tissues or cells after treatment to measure whether the compound of interest reached its intended target and exerted the expected molecular effect (e.g., inhibiting a specific enzyme or altering the phosphorylation state of a signaling protein). These models allow researchers to understand the compound's behavior in a physiological system, providing a bridge between isolated cellular effects and potential systemic responses. While these models are also critical for evaluating therapeutic outcomes, such as the anti-melanoma activity of nicotinamide, those results fall outside the scope of purely mechanistic investigations. nih.gov The focus at this stage remains on confirming the "how" and "why" of a compound's biological activity in a living system.
Future Research Trajectories and Unexplored Avenues for N Isopropyl 2 Methoxy Isonicotinamide
Exploration of Novel and Sustainable Synthetic Routes
The future synthesis of N-isopropyl-2-methoxy-isonicotinamide and its derivatives should prioritize the principles of green chemistry, aiming for efficiency, sustainability, and cost-effectiveness. nih.govmdpi.com Current synthetic approaches for related isonicotinamide (B137802) compounds often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. mdpi.com Future research could explore innovative and more environmentally benign synthetic pathways.
One promising avenue is the application of biocatalysis, utilizing enzymes to perform specific chemical transformations under mild conditions. nih.govfrontiersin.org This approach offers high selectivity and reduces the generation of toxic waste. nih.gov Additionally, the use of continuous-flow microreactors could significantly shorten reaction times and improve product yields compared to batch processes. nih.gov Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates and often leads to higher yields with reduced solvent usage. mdpi.com The development of synthetic routes that utilize sustainable solvents or even solvent-free conditions would further enhance the environmental profile of this compound production. nih.govmdpi.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govfrontiersin.org | Identification and optimization of suitable enzymes. |
| Continuous-Flow Synthesis | Shorter reaction times, improved yields, enhanced safety. nih.gov | Reactor design and optimization of flow parameters. |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, reduced solvent use. mdpi.com | Optimization of microwave parameters and solvent choice. |
| Sustainable Solvents | Reduced environmental impact and toxicity. nih.gov | Exploration of bio-based solvents and water-based systems. |
Application of Advanced Biophysical Techniques for Deepening Molecular Understanding
A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for its development. A suite of advanced biophysical techniques can provide invaluable insights into these interactions. scholaris.caresearchgate.net These methods can elucidate binding affinity, kinetics, thermodynamics, and the precise structural details of the compound-target complex.
Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the heat changes upon binding, providing a complete thermodynamic profile of the interaction. researchgate.net Surface Plasmon Resonance (SPR) offers real-time kinetic data, revealing the rates of association and dissociation. researchgate.net For structural insights at the atomic level, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools. nih.gov Native mass spectrometry has also emerged as a powerful technique for studying protein-ligand interactions with high speed and sensitivity. acs.org A comprehensive biophysical characterization will be essential for guiding the rational design of more potent and selective analogues. scholaris.ca
| Biophysical Technique | Information Gained | Relevance to this compound |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, enthalpy, and entropy. researchgate.net | Understanding the driving forces of binding to its target. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (on- and off-rates) and affinity. researchgate.net | Determining the dynamics of the target interaction. |
| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. nih.gov | Guiding structure-based drug design for improved analogues. |
| Nuclear Magnetic Resonance (NMR) | Information on binding site, conformational changes, and dynamics. nih.gov | Characterizing the interaction in a solution state. |
| Native Mass Spectrometry | Stoichiometry, binding specificity, and dissociation constants. acs.org | High-throughput screening and validation of binding. |
Integration of Omics Technologies for Systems-Level Biological Context
To fully comprehend the biological effects of this compound, it is essential to move beyond a single-target perspective and embrace a systems-level approach. The integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. frontlinegenomics.comnih.govnashbio.com This multi-omics approach can help in identifying novel drug targets, understanding mechanisms of action, and discovering biomarkers for efficacy and safety. ontoforce.com
For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles upon treatment with the compound, highlighting the cellular pathways that are perturbed. frontlinegenomics.com Proteomics can identify changes in protein expression and post-translational modifications, offering insights into the functional consequences of target engagement. frontlinegenomics.com Metabolomics can uncover alterations in cellular metabolism, providing a snapshot of the physiological state of the cell. nashbio.com By integrating these datasets, researchers can build comprehensive models of the compound's biological activity, accelerating the drug discovery and development process. nih.govontoforce.com
Rational Design of Next-Generation Analogues for Specific Biological Probes
Building on the knowledge gained from biophysical and omics studies, the rational design of next-generation analogues of this compound can lead to the development of highly specific biological probes. nih.gov These probes are invaluable tools for studying biological processes in living systems with high precision. acs.org For example, by incorporating a fluorescent tag, analogues can be designed to visualize the subcellular localization of their target through fluorescence microscopy. rsc.orgmdpi.com
The design process for such probes involves a careful balance of maintaining or improving binding affinity and selectivity while introducing new functionalities. nih.gov Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to the this compound scaffold affect its biological activity. mdpi.comnih.govmdpi.com The development of photo-crosslinking probes could enable the covalent labeling and subsequent identification of the direct binding partners of the compound within a complex cellular environment. rsc.org Ultimately, these rationally designed probes can serve as powerful research tools and may themselves be starting points for the development of new therapeutic agents. nih.govchempro-innovations.com
Q & A
Q. What are the recommended synthetic routes for N-isopropyl-2-methoxy-isonicotinamide, and how should reaction conditions be optimized for yield and purity?
- Methodological Answer : A typical synthesis involves multi-step nucleophilic substitution and amidation. For example:
Initial reaction : React 2-methoxyisonicotinic acid with thionyl chloride to form the acyl chloride intermediate.
Amidation : Introduce isopropylamine under inert conditions (argon/nitrogen) at 0–5°C to prevent side reactions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Optimization : Adjust reaction time (monitored via TLC) and stoichiometry (1.2–1.5 equivalents of isopropylamine). For reproducibility, document pH, solvent polarity, and temperature rigorously .
| Key Reaction Parameters |
|---|
| Temperature |
| Solvent |
| Catalyst |
| Yield Range |
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy at C2, isopropylamide at C3). Compare shifts with related pyridine derivatives .
- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid). Monitor for byproducts like unreacted acyl chloride.
- Melting Point : Compare with literature values (if available) to verify crystallinity .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical) .
Q. What exposure control measures and PPE are critical when handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods for synthesis/purification to limit airborne exposure.
- PPE : Nitrile gloves (tested for chemical resistance), safety goggles, and lab coats.
- Decontamination : Wash hands with soap/water after handling; use 70% ethanol for surface cleaning .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational reactivity predictions and experimental outcomes (e.g., unexpected byproducts)?
- Methodological Answer :
- Hypothesis Testing : Re-examine DFT calculations (e.g., Fukui indices for nucleophilic/electrophilic sites) against observed reaction pathways.
- Isomer Analysis : Use LC-MS/MS to differentiate positional isomers (e.g., methoxy at C2 vs. C4) via fragmentation patterns .
- Kinetic Studies : Perform time-resolved NMR to track intermediate formation and adjust activation energy models .
Q. What strategies optimize multi-step syntheses involving sensitive functional groups (e.g., methoxy or amide)?
- Methodological Answer :
- Protecting Groups : Temporarily protect the methoxy group with TBSCl (tert-butyldimethylsilyl chloride) during amidation to prevent demethylation.
- Low-Temperature Quenching : Add reactants dropwise at –10°C to minimize side reactions.
- In Situ Monitoring : Use FTIR to detect carbonyl intermediates (e.g., 1680–1720 cm⁻¹ for amides) and adjust reaction progress .
Q. What advanced analytical methods detect trace impurities (<0.1%) in synthesized batches?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Identify impurities via exact mass (e.g., unreacted starting material or hydrolysis products).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar contaminants.
- ICP-MS : Check for residual metal catalysts (e.g., Pd from coupling reactions) .
| Impurity Detection Workflow |
|---|
| Step 1 |
| Step 2 |
| Step 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
